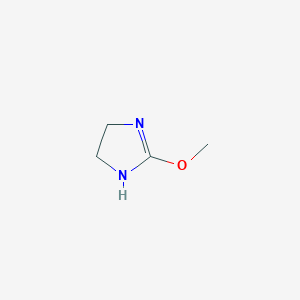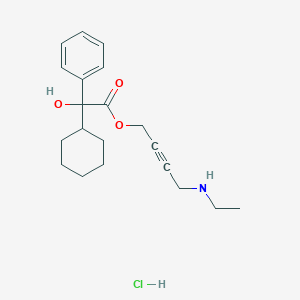![molecular formula C9H13F6O5P B015428 Ethyl 2-[Bis(2,2,2-trifluoroethyl)phosphono] Propionate CAS No. 107905-52-2](/img/structure/B15428.png)
Ethyl 2-[Bis(2,2,2-trifluoroethyl)phosphono] Propionate
Übersicht
Beschreibung
Ethyl 2-[Bis(2,2,2-trifluoroethyl)phosphono] Propionate is a chemical compound of significant interest in various research areas due to its unique chemical and physical properties. It is synthesized for specific applications, including flame retardants and in materials science.
Synthesis Analysis
The synthesis of Ethyl 2-[Bis(2,2,2-trifluoroethyl)phosphono] Propionate involves specific chemical pathways. Zhu et al. (2015) first synthesized Bis(2,2,2-Trifluoroethyl) ethylphosphonate (TFEP) as a flame retardant additive to improve the safety of lithium-ion batteries, demonstrating its significance in enhancing material safety (Zhu et al., 2015). Qing and Zhang (2001) detailed a stereoselective route to (E)-α-trifluoromethyl-α,β-unsaturated esters using ethyl bis(2,2,2-trifluoroethyl)phosphonoacetate, indicating a versatile method for creating unsaturated esters (Qing & Zhang, 2001).
Molecular Structure Analysis
The molecular structure of Ethyl 2-[Bis(2,2,2-trifluoroethyl)phosphono] Propionate and related compounds has been elucidated using various spectroscopic methods. For example, Voronkov et al. (2006) explored the molecular structure of related compounds using multinuclear NMR spectroscopy, providing insight into the absence of specific coordination bonds and the state of silicon atoms in these molecules (Voronkov et al., 2006).
Chemical Reactions and Properties
Ethyl 2-[Bis(2,2,2-trifluoroethyl)phosphono] Propionate undergoes various chemical reactions, contributing to its utility in different applications. For instance, it is used in the synthesis of flame retardant additives for lithium-ion batteries, where its addition significantly suppresses flammability (Zhu et al., 2015).
Wissenschaftliche Forschungsanwendungen
Synthesis of Z-Unsaturated N-Methoxy-N-Methylamides : This compound is a useful intermediate in the synthesis of Z-unsaturated N-methoxy-N-methylamides, which are important in organic chemistry for various synthesis processes (Smith et al., 2005).
Preparation of Z-Alkenes : It is used as a reagent in the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction, which is crucial for the preparation of Z-alkenes (Messik & Oberthür, 2012).
Synthesis of Gem-Bis(phosphono)ethylenes : The compound plays a role in synthesizing gem-bis(phosphono)ethylenes, which are used in various chemical reactions (Inoue, Okauchi & Minami, 2003).
Selective Synthesis of (Z)-α-Unsaturated Ketones : It is used for the highly selective synthesis of these compounds, which are important in organic synthesis (Yu, Su & Jin, 1999).
Stereoselective Horner-Wadsworth-Emmons Reactions : Ethyl 2-fluoro-2-diethylphosphonoacetate, a related compound, is useful for these reactions, especially with aryl alkyl ketones (Sano et al., 2002).
Flame-Retardant Additive : Bis(trifluoroethyl) methylphosphonate, another related compound, is valuable as a flame-retardant additive (Molnár et al., 2017).
Inhibition of Protein Tyrosine Phosphatases : Synthesized quinquedentate binuclear copper complexes with Ethyl 2-[Bis(2,2,2-trifluoroethyl)phosphono] Propionate exhibited potent inhibitory effects against protein tyrosine phosphatases, which are significant in biomedical research (Wang et al., 2011).
Phosphorylation Processes : It is also used as a phosphono-group transfer agent in phosphorylation processes, critical in biochemistry and molecular biology (Spinelli & Petrillo, 2005).
Flame Retardant in Lithium-Ion Batteries : Bis(2,2,2-Trifluoroethyl) Ethylphosphonate, a compound related to Ethyl 2-[Bis(2,2,2-trifluoroethyl)phosphono] Propionate, is used as a novel, high-efficient flame retardant additive in lithium-ion batteries (Zhu et al., 2015).
Safety And Hazards
Zukünftige Richtungen
While the specific future directions for Ethyl 2-[Bis(2,2,2-trifluoroethyl)phosphono] Propionate are not mentioned in the search results, its use as a Wittig reagent suggests potential applications in organic synthesis and pharmaceutical development . It could be used in the synthesis of new compounds with potential therapeutic properties .
Eigenschaften
IUPAC Name |
ethyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F6O5P/c1-3-18-7(16)6(2)21(17,19-4-8(10,11)12)20-5-9(13,14)15/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPGVWVZYLPHRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)P(=O)(OCC(F)(F)F)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F6O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390789 | |
| Record name | Ethyl 2-[Bis(2,2,2-trifluoroethyl)phosphono] Propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[Bis(2,2,2-trifluoroethyl)phosphono] Propionate | |
CAS RN |
107905-52-2 | |
| Record name | Ethyl 2-[Bis(2,2,2-trifluoroethyl)phosphono] Propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



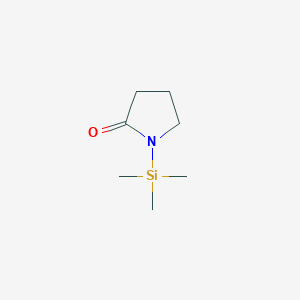

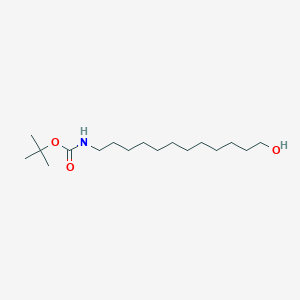



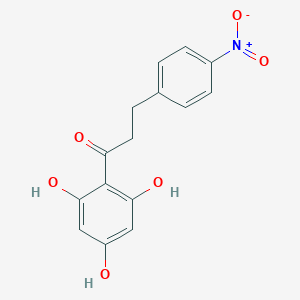
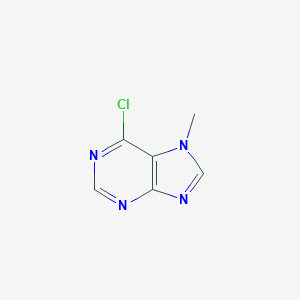
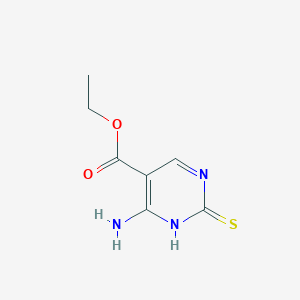
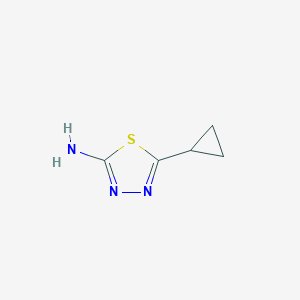
![6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine](/img/structure/B15388.png)
